Dimethyl Ester Protection Versus Free Diacid
Dimethyl N-(2-cyanophenyl)-L-aspartate (MW 262.26 g/mol) incorporates methyl ester protection on both the α- and β-carboxyl groups, a structural feature that distinguishes it from the corresponding free diacid, N-(2-cyanophenyl)-L-aspartic acid (MW ~234.21 g/mol). This double protection strategy is a standard enabling motif in multi-step synthesis, permitting selective deprotection and chemoselective transformations that are incompatible with free carboxylic acids [1]. While direct performance metrics for this specific compound are not reported in the open literature, the molecular weight and elemental composition (C₁₃H₁₄N₂O₄) confirm the fully esterified state required for applications demanding carboxyl-protected aspartate scaffolds.
| Evidence Dimension | Molecular weight and protection state |
|---|---|
| Target Compound Data | MW 262.26 g/mol; both carboxyl groups protected as methyl esters |
| Comparator Or Baseline | N-(2-cyanophenyl)-L-aspartic acid (free diacid, MW ~234.21 g/mol); unprotected carboxyl groups |
| Quantified Difference | Molecular weight difference of approx. 28 g/mol per ester group; no direct comparative performance data available |
| Conditions | Calculated from molecular formula C₁₃H₁₄N₂O₄ (target) vs. C₁₁H₁₀N₂O₄ (free diacid) |
Why This Matters
Procurement of the dimethyl ester rather than the free acid ensures compatibility with synthetic routes requiring orthogonal carboxyl protection, avoiding the need for separate protection–deprotection steps.
- [1] American Cyanamid Co. Aspartic acid esters and their preparation. U.S. Patent 2,438,091, March 16, 1948. View Source
